molecular formula C27H32N4O3 B2863095 7-(4-cyclohexylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione CAS No. 892282-05-2

7-(4-cyclohexylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione

Cat. No.: B2863095
CAS No.: 892282-05-2
M. Wt: 460.578
InChI Key: WQRWOINWQSOTKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-cyclohexylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-cyclohexylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting with the formation of the quinazoline core. One common approach is the condensation of an appropriate phenethylamine derivative with a cyclohexylpiperazine derivative under acidic conditions. The reaction mixture is then subjected to cyclization to form the quinazoline ring system.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent product quality and yield. Additionally, purification methods such as recrystallization or chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of quinazoline-2,4-dione derivatives.

  • Reduction: Reduction of the quinazoline ring to form corresponding amines.

  • Substitution: Introduction of various substituents at different positions on the quinazoline ring.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, 7-(4-cyclohexylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the treatment of various diseases. Its ability to interact with specific molecular targets can lead to the development of new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable asset in various manufacturing processes.

Mechanism of Action

The mechanism by which 7-(4-cyclohexylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 7-(4-cyclohexylpiperazine-1-carbonyl)-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione

  • 7-(4-cyclohexylpiperazine-1-carbonyl)-3-propyl-2-sulfanylidene-1H-quinazolin-4-one

Uniqueness: Compared to similar compounds, 7-(4-cyclohexylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione stands out due to its unique phenethyl group, which can influence its biological activity and chemical reactivity

Properties

IUPAC Name

7-(4-cyclohexylpiperazine-1-carbonyl)-3-(2-phenylethyl)-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O3/c32-25(30-17-15-29(16-18-30)22-9-5-2-6-10-22)21-11-12-23-24(19-21)28-27(34)31(26(23)33)14-13-20-7-3-1-4-8-20/h1,3-4,7-8,11-12,19,22H,2,5-6,9-10,13-18H2,(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRWOINWQSOTKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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